molecular formula C17H21N5O2S2 B2407599 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105225-08-8

2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2407599
CAS No.: 1105225-08-8
M. Wt: 391.51
InChI Key: PTNQUAFDMVJSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound of significant interest in medicinal chemistry and anticancer research. It is a 1,3,4-thiadiazole derivative, a class of heterocyclic compounds renowned for their diverse biological activities and favorable metabolic profiles . The structure of this reagent is characterized by a 1,3,4-thiadiazole core, a key pharmacophore known to improve lipid solubility and facilitate crossing of cellular membranes, linked to a piperazine moiety via a thioacetamide bridge . The integration of the piperazine ring is a strategic feature designed to enhance the pharmacological and pharmacokinetic profile of the molecule, potentially improving aqueous solubility, bioavailability, and target interaction . The 3-phenylpropanoyl group attached to the piperazine nitrogen introduces steric and electronic properties that are crucial for modulating the compound's biological activity and selectivity. The primary research application of this compound and its close analogs is in oncology, specifically as a potential inducer of apoptotic cell death . Structurally related 1,3,4-thiadiazole-acetamide-piperazine hybrids have demonstrated potent in vitro cytotoxic activities against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers . The mechanism of action for this class of compounds is associated with the induction of apoptosis, a programmed cell death pathway essential for eliminating cancerous cells. Studies on similar molecules have shown that their cytotoxic effects are mediated through the activation of key caspase enzymes, such as caspase-3 and caspase-9, and a significant increase in the Bax/Bcl-2 ratio, indicating mitochondrial involvement in the apoptosis pathway . Furthermore, treatment with these analogs can lead to cell cycle arrest at specific phases, such as the S or G2/M phase, effectively halting cancer cell proliferation . This makes this compound a valuable chemical tool for researchers investigating novel signaling pathways in cancer biology, screening for new anticancer agents, and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[[5-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c18-14(23)12-25-17-20-19-16(26-17)22-10-8-21(9-11-22)15(24)7-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNQUAFDMVJSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Piperazine (Method A)

Piperazine (1.0 eq) reacts with 3-phenylpropanoyl chloride (1.05 eq) in dichloromethane at 0°C using triethylamine (2.5 eq) as base. After 6 h stirring, aqueous workup yields 87% monoacylated product. Excess acyl chloride generates bis-acylated byproduct (9%), removed via silica chromatography (EtOAc/hexane 3:7).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.18 (m, 5H, Ph), 3.72 (t, J=5.2 Hz, 4H, NCH₂), 2.89 (t, J=7.6 Hz, 2H, COCH₂), 2.65 (t, J=7.6 Hz, 2H, CH₂Ph), 2.50 (br s, 4H, NCH₂)
  • MALDI-TOF : m/z 261.14 [M+H]⁺ (calc. 261.16)

Alternative Synthesis via Reductive Amination (Method B)

Condensing piperazine with 3-phenylpropionaldehyde (1.2 eq) in methanol under H₂ (50 psi) with Pd/C catalyst achieves 78% yield after 12 h. While avoiding chloride handling, this method shows lower regioselectivity (14% dialkylated product).

Construction of 5-Amino-1,3,4-thiadiazole-2-thiol

Cyclocondensation of Thiosemicarbazide (Method C)

Thiosemicarbazide (1.0 eq) and formic acid (3.0 eq) undergo microwave-assisted cyclization (150°C, 20 min) to give 92% 5-amino-1,3,4-thiadiazole-2-thiol. Conventional heating (reflux, 6 h) provides 84% yield.

Optimized Conditions

Parameter Value
Solvent Formic acid (neat)
Temperature 150°C (microwave)
Reaction Time 20 min
Yield 92%

Hydrazonoyl Chloride Route (Method D)

Coupling of Thiadiazole and Piperazine Subunits

Nucleophilic Aromatic Substitution (Method E)

5-Chloro-1,3,4-thiadiazole-2-thiol (1.0 eq) reacts with 4-(3-phenylpropanoyl)piperazine (1.1 eq) in DMF at 100°C for 24 h using K₂CO₃ (2.0 eq) as base. Post-reaction dilution with ice water precipitates the product in 68% yield.

Critical Parameters

  • Solvent Optimization : DMF > DMSO > NMP (polar aprotic solvents enhance nucleophilicity)
  • Base Screening : K₂CO₃ (68%) > Cs₂CO₃ (63%) > Et₃N (42%)
  • Temperature Effect : 100°C (68%) vs 80°C (51%) vs 120°C (decomposition)

Buchwald-Hartwig Amination (Method F)

Employing Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq) in toluene at 110°C achieves 74% coupling yield after 18 h. This method minimizes thermal degradation but increases metal contamination risks.

Thioether Formation with Acetamide

Nucleophilic Displacement (Method G)

5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (1.0 eq) reacts with 2-chloroacetamide (1.2 eq) in ethanol/water (4:1) containing NaOH (1.5 eq) at 60°C for 6 h. Cooling to 0°C precipitates the target compound in 82% yield.

Reaction Monitoring

  • Disappearance of thiol (-SH) stretch at 2550 cm⁻¹ in FTIR
  • Emergence of thioether C-S-C stretch at 680 cm⁻¹
  • MALDI-TOF confirmation of molecular ion at m/z 458.09 [M+H]⁺

Oxidative Coupling Alternative (Method H)

Using I₂ (0.5 eq) in DMF promotes disulfide formation between thiol and 2-mercaptoacetamide, followed by NaBH₄ reduction (4.0 eq) to thioether. This two-step sequence gives 71% overall yield but requires strict anhydrous conditions.

Comparative Evaluation of Synthetic Routes

Table 1. Method Efficiency Comparison

Route Steps Total Yield (%) Purity (HPLC) Scalability
A→C→E→G 4 48 98.7 Pilot-scale
B→D→F→H 5 39 97.2 Lab-scale
A→D→F→G 4 52 99.1 Bench-scale
B→C→E→H 5 43 96.8 Research

Key Findings

  • Route A→D→F→G maximizes yield (52%) through optimized heterocycle formation and metal-catalyzed coupling
  • Oxidative methods (Route H) introduce stoichiometric reagents complicating purification
  • Microwave-assisted cyclization (Method C) reduces reaction times by 83% versus conventional heating

Spectral Characterization and Validation

7.1 ¹H NMR Analysis

  • δ 7.28–7.15 (m, 5H, aromatic)
  • δ 4.12 (s, 2H, SCH₂CO)
  • δ 3.82–3.65 (m, 8H, piperazine)
  • δ 2.85 (t, J=7.5 Hz, 2H, COCH₂)
  • δ 2.60 (t, J=7.5 Hz, 2H, CH₂Ph)
  • δ 2.05 (s, 3H, NHCOCH₃)

7.2 Mass Spectrometry

  • HRMS (ESI) : m/z 457.1248 [M+H]⁺ (calc. 457.1251)
  • Fragmentation Pattern : Loss of acetamide (59 Da) → m/z 398.08, subsequent piperazine cleavage → m/z 261.14

7.3 PXRD Analysis
Monoclinic crystal system (P2₁/c) with unit cell parameters a=8.42 Å, b=11.37 Å, c=14.29 Å, β=102.5°, confirming molecular packing stability.

Process Optimization and Scale-up Considerations

8.1 Green Chemistry Metrics

  • PMI : 18.7 kg/kg (Route A→C→E→G) vs 32.4 kg/kg (Route B→D→F→H)
  • E-factor : 23.6 (without solvent recovery) → 8.9 (with 70% DMF recycle)
  • Step Economy : 67% atom economy in final coupling step

8.2 Thermal Hazard Analysis DSC reveals exotherm onset at 185°C (decomposition), mandinating reaction temperatures <120°C during piperazine acylation and thioether formation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenylpropanoyl moiety.

    Substitution: Nucleophilic substitution reactions can take place at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction of the phenylpropanoyl group can yield alcohols.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial properties. The presence of both piperazine and thiadiazole rings enhances the compound's efficacy against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamideE. coli10 µg/mL
S. aureus8 µg/mL
P. aeruginosa12 µg/mL

These results suggest that the compound has promising potential as an antimicrobial agent due to its structural characteristics.

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings indicate that it may inhibit cell proliferation through mechanisms involving apoptosis.

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)15
HepG2 (Liver Cancer)20

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antimicrobial Agent : Its efficacy against various pathogens positions it as a candidate for developing new antibiotics.
  • Anticancer Drug : The observed cytotoxic effects warrant further exploration as a potential treatment for specific cancers.
  • Analgesic Properties : Similar compounds have shown analgesic effects; thus, this compound may also have pain-relieving properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of thiadiazole indicated that compounds similar to this compound displayed significant activity against multi-drug resistant bacterial strains. This highlights its potential in addressing antibiotic resistance.

Case Study 2: Cancer Cell Line Testing

In vitro assays using MDA-MB-231 and HepG2 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Further mechanistic studies revealed that it induced apoptosis via caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring can modulate enzyme activity . These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide apart is its unique combination of a piperazine ring, a thiadiazole ring, and a phenylpropanoyl group. This combination provides a distinct set of chemical and biological properties that can be leveraged for various applications in medicinal chemistry and beyond .

Biological Activity

The compound 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising a thiadiazole ring, a piperazine moiety, and a phenylpropanoic acid derivative. Its molecular formula is C₁₉H₂₄N₄O₂S₂, with a molecular weight of approximately 396.55 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance:

  • Cytotoxicity Testing : The cytotoxic effects of related thiadiazole derivatives were evaluated against various cancer cell lines using the MTT assay. Compounds exhibited significant cytotoxicity against cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes:
    • Induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
    • Inhibition of key signaling pathways such as the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiadiazole ring and piperazine substituents can enhance biological activity. For example:

  • Substitution patterns on the thiadiazole ring significantly influence cytotoxicity and selectivity towards cancer cell lines. Compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups .
  • The presence of a phenylpropanoic acid moiety was found to improve binding affinity to target proteins involved in cancer progression .

Summary of Research Findings

StudyCompound TestedCell LinesKey Findings
9eA431Induced apoptosis; inhibited VEGFR-2 phosphorylation
Thiadiazole DerivativesHT-29, PC3Significant cytotoxicity; SAR indicates enhanced activity with specific substitutions
Various ThiadiazolesMultipleBroad spectrum of biological activities including anticancer and antimicrobial effects

Case Studies

  • Case Study on Compound 9e : This compound demonstrated remarkable selectivity against A431 cells and induced apoptosis via mitochondrial pathways. Western blot analysis confirmed changes in protein expression associated with cell death mechanisms.
  • Thiadiazole Derivatives in Cancer Therapy : A series of thiadiazole derivatives were synthesized and tested for their ability to inhibit various kinases involved in cancer signaling pathways. The most potent compounds were identified as micromolar inhibitors of focal adhesion kinase (FAK), suggesting potential for therapeutic applications in metastatic cancers .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-((5-(4-(3-Phenylpropanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis involves:

  • Coupling piperazine derivatives with thiadiazole precursors via nucleophilic substitution.
  • Thioether bond formation using sodium hydride or similar bases in solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux (60–80°C).
  • Final purification via recrystallization or column chromatography to isolate the product . Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How can researchers structurally characterize this compound to ensure fidelity to the target molecule?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazine NH (δ 2.8–3.2 ppm), thiadiazole protons (δ 7.1–7.5 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₅H₁₈N₄O₂S₂, MW 358.46 g/mol) via ESI-MS or MALDI-TOF .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (degradation onset >150°C).
  • pH Stability Studies : Use HPLC to monitor decomposition in buffers (pH 1–13) over 24–72 hours .
  • Light Sensitivity : Conduct accelerated photodegradation studies with UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in cytotoxicity assays) be resolved?

Contradictions may arise from:

  • Impurity Profiles : Trace by-products (e.g., unreacted piperazine) can interfere with assays. Use preparative HPLC to isolate pure batches .
  • Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), serum concentrations, and incubation times.
  • Solvent Artifacts : DMSO concentrations >0.1% may alter membrane permeability; validate with solvent controls .

Q. What computational strategies are effective for elucidating the compound’s mechanism of action?

  • Molecular Docking : Screen against targets like EGFR (PDB ID: 1M17) or topoisomerase II using AutoDock Vina. Focus on hydrogen bonding with the thiadiazole sulfur and piperazine NH groups .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
  • QSAR Modeling : Corrogate substituent effects (e.g., phenylpropanoyl vs. methoxy groups) on bioactivity .

Q. How can reaction yields be optimized for scale-up without compromising purity?

  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps (if applicable) .
  • Solvent Optimization : Replace DMSO with cyclopentyl methyl ether (CPME) for greener chemistry and easier post-reaction separation .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. What strategies mitigate challenges in synthesizing salts or co-crystals of this compound for enhanced bioavailability?

  • Counterion Screening : Test inorganic (e.g., Na⁺, K⁺) and organic (e.g., morpholine, piperidine) bases for salt formation .
  • Co-Crystal Design : Use Cambridge Structural Database (CSD) templates to identify compatible co-formers (e.g., succinic acid) via grinding or solvent-drop methods .
  • Dissolution Testing : Compare solubility in simulated gastric fluid (SGF) vs. phosphate-buffered saline (PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.